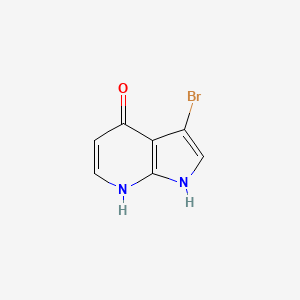
3-BROMO-4-HYDROXY-7-AZAINDOLE
Vue d'ensemble
Description
3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol is a useful research compound. Its molecular formula is C7H5BrN2O and its molecular weight is 213.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de semi-conducteurs organiques
“3-BROMO-4-HYDROXY-7-AZAINDOLE” peut être utilisé comme élément constitutif dans la synthèse de semi-conducteurs organiques, qui sont essentiels au développement de dispositifs électroniques tels que les cellules solaires et les transistors .
Modulation des rythmes circadiens
Ce composé a des applications potentielles dans la modulation des rythmes circadiens en inhibant la kinase CKL, qui contrôle les quantités de protéines liées à l'horloge circadienne .
Inhibition des kinases
Le squelette d'azaindole, auquel appartient “this compound”, est important dans la conception d'inhibiteurs de kinases en raison de ses propriétés bioisostériques avec les systèmes indole ou purine .
Activité antitumorale
Des dérivés de “this compound” ont été identifiés comme des intermédiaires dans la synthèse d'agents antitumoraux puissants, tels que des inhibiteurs sélectifs de BCL-2 .
Traitement des troubles métaboliques
Des composés liés à “this compound” ont montré une efficacité dans la réduction des niveaux de glucose sanguin, suggérant des applications potentielles dans le traitement des troubles métaboliques tels que le diabète et l'hyperlipidémie .
6. Amélioration de l'activité du récepteur du facteur de croissance des fibroblastes (FGFR) Ce composé peut être utilisé pour améliorer les activités du FGFR, qui sont importantes dans divers processus biologiques, notamment le développement embryonnaire, la croissance cellulaire, la morphogenèse et la réparation tissulaire .
ChemicalBook - 4-Bromo-7-azaindole: propriétés, applications et sécurité Oxford Academic - 3,4-Dibromo-7-Azaindole Modulates Arabidopsis Circadian Clock MDPI - The Azaindole Framework in the Design of Kinase Inhibitors MDPI - An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine ChemicalBook - 1H-PYRROLO[2,3-B]PYRIDIN-5-OL RSC Publishing - Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]
Mécanisme D'action
Target of Action
The primary target of the compound 3-Bromo-4-Hydroxy-7-Azaindole is the Casein Kinase 1 family (CK1). CK1 plays a crucial role in various biological processes, including cell division, circadian rhythm, and Wnt signaling .
Mode of Action
this compound interacts with its target, CK1, by inhibiting its activity. It achieves this by interacting with the ATP-binding pocket of CK1, thereby preventing the phosphorylation of certain proteins .
Biochemical Pathways
The inhibition of CK1 by this compound affects the circadian rhythm pathway. Specifically, it leads to the accumulation of certain proteins, such as PRR5 and TOC1, which are usually targeted for degradation by CK1 .
Result of Action
The action of this compound results in the modulation of the circadian rhythm. By inhibiting CK1 and causing the accumulation of certain proteins, it lengthens the circadian period .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 3-BROMO-4-HYDROXY-7-AZAINDOLE are intriguing. It has been found to interact with various enzymes and proteins, playing a role in biochemical reactions . For instance, it has been shown to inhibit Casein Kinase 1 family (CK1) that phosphorylates certain proteins for targeted degradation .
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to lengthen the circadian period of Arabidopsis thaliana .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . A docking study and molecular dynamics simulation suggested that it interacts with the ATP-binding pocket of human CK1 delta .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Detailed studies on threshold effects, as well as any toxic or adverse effects at high doses, are yet to be conducted.
Metabolic Pathways
It is likely to interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is likely to interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
It could potentially include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
3-bromo-1,7-dihydropyrrolo[2,3-b]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-4-3-10-7-6(4)5(11)1-2-9-7/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTQPPBIADGQIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-pyrrolo[2,3-c]pyridin-4-amine](/img/structure/B1525238.png)
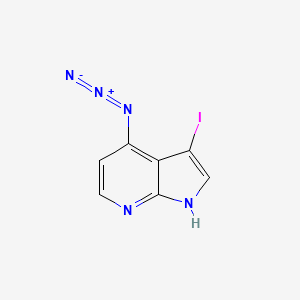
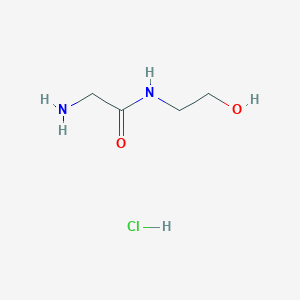
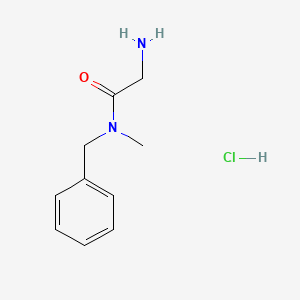
![3-[2-(Allyloxy)ethoxy]piperidine hydrochloride](/img/structure/B1525243.png)
![3-[(2-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1525244.png)
![3-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1525245.png)

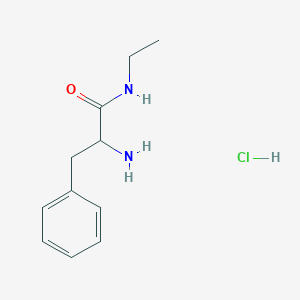
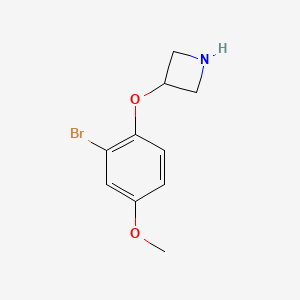
![6-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1525255.png)
![3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1525257.png)
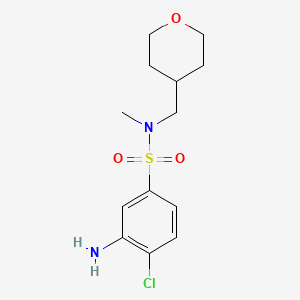
![3-[3-(Tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1525259.png)
